molecular formula C11H25O3P B1603607 Undecylphosphonic acid CAS No. 5137-69-9

Undecylphosphonic acid

Cat. No.: B1603607
CAS No.: 5137-69-9
M. Wt: 236.29 g/mol
InChI Key: GKIQHTGBORJXKZ-UHFFFAOYSA-N
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Description

Undecylphosphonic acid is an organophosphorus compound with the molecular formula C11H25O3P. It is characterized by a long alkyl chain (undecyl group) attached to a phosphonic acid group. This compound is known for its ability to form self-assembled monolayers on metal surfaces, making it valuable in various applications, including surface modification and corrosion inhibition .

Biochemical Analysis

Biochemical Properties

Undecylphosphonic acid interacts with metal surfaces, forming a bond between the surface and the coating . The this compound molecules form on the surface of the metal, where they can act as reactive modifiers for electrochemical impedance spectroscopy (EIS) measurements . This interaction suggests that this compound may play a role in biochemical reactions involving metal surfaces.

Cellular Effects

It is known that the compound forms a coating on metal surfaces, which could potentially influence cell function if these surfaces are present in the cellular environment .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with the metal surface, forming a bond between the surface and the coating . This functional group reacts with the metal surface, suggesting a potential for enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Given its stability as a coating on metal surfaces, it is reasonable to speculate that it may have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

Given its interaction with metal surfaces, it may be involved in metabolic processes related to these surfaces .

Transport and Distribution

This compound forms a coating on metal surfaces, suggesting that its transport and distribution within cells and tissues may be related to the presence and distribution of these surfaces .

Subcellular Localization

Given its interaction with metal surfaces, it may be localized to areas of the cell where these surfaces are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Undecylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of undecyl alcohol with phosphorus trichloride, followed by hydrolysis. The reaction proceeds as follows:

    Reaction with Phosphorus Trichloride: [ \text{C11H23OH} + \text{PCl3} \rightarrow \text{C11H23PCl2} + \text{HCl} ]

    Hydrolysis: [ \text{C11H23PCl2} + \text{H2O} \rightarrow \text{C11H23PO(OH)2} + \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is often produced using a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Undecylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

    Substitution: The hydroxyl groups in the phosphonic acid can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

Scientific Research Applications

Undecylphosphonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Decylphosphonic acid: Similar structure but with a shorter alkyl chain.

    Dodecylphosphonic acid: Similar structure but with a longer alkyl chain.

    Octylphosphonic acid: Another similar compound with an even shorter alkyl chain.

Uniqueness: Undecylphosphonic acid is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and surface coverage. This makes it particularly effective in forming stable self-assembled monolayers and providing corrosion protection .

Properties

IUPAC Name

undecylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25O3P/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIQHTGBORJXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622515
Record name Undecylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5137-69-9
Record name Undecylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecylphosphonic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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